molecular formula C12H7ClINO B1421731 2-Chloro-5-(3-iodobenzoyl)pyridine CAS No. 1187169-80-7

2-Chloro-5-(3-iodobenzoyl)pyridine

Cat. No. B1421731
CAS RN: 1187169-80-7
M. Wt: 343.55 g/mol
InChI Key: VGRQKYJUDUJCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-iodobenzoyl)pyridine is a chemical compound with the molecular formula C12H7ClINO . It has a molecular weight of 343.55 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3-iodobenzoyl)pyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position and an iodobenzoyl group at the 5-position . The exact structure can be represented by the InChI code: 1S/C12H7ClINO/c13-11-6-3-9 (7-15-11)12 (16)8-1-4-10 (14)5-2-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-5-(3-iodobenzoyl)pyridine has a molecular weight of 343.55 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

A study conducted by Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, one of which demonstrated efficient fluorescent probe properties for mercury ion detection in both acetonitrile and buffered aqueous solutions. This research contributes to the development of sensitive detection methods for mercury, a hazardous environmental pollutant (Shao et al., 2011).

Versatile Ligands in Copper(I) Complexes

Tulloch et al. (2001) explored the use of pyridine N-functionalized carbene ligands in copper(I) complexes. They synthesized copper(I) imidazol-2-ylidene complexes and studied their structures, highlighting the potential of such ligands in organometallic chemistry and catalyst development (Tulloch et al., 2001).

Novel Antineoplastic Drug Synthesis

Cao et al. (2014) investigated a synthetic route for an antineoplastic drug, GDC-0449. They utilized 2-(2-chloro-5-nitrophenyl) pyridine, a related compound, in their process, emphasizing the role of such chemicals in medicinal chemistry, particularly in cancer treatment (Cao et al., 2014).

Ink Synthesis and Prevention of Document Falsification

Research by Wen (2000) involved the synthesis of a fluorescent agent using a pyridine derivative for the development of offset printing ink. This application is significant in the context of document security and preventing falsification (Wen, 2000).

Construction of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds

Zhang et al. (2019) described a method to construct 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, a process relevant in creating new molecular libraries for drug discovery and other chemical applications (Zhang et al., 2019).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClINO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRQKYJUDUJCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-iodobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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